molecular formula C5H4N2O3 B096767 5-Hydroxy-2-nitropyridine CAS No. 15206-26-5

5-Hydroxy-2-nitropyridine

Cat. No. B096767
CAS RN: 15206-26-5
M. Wt: 140.1 g/mol
InChI Key: LJFLBSBHQDJFQT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitropyridine, also known as 2-Hydroxy-5-nitropyridine, is a chemical compound with the molecular formula C5H4N2O3 . It has a molecular weight of 140.10 g/mol . This compound is also known by other names such as 5-Nitropyridin-2-ol, 5-Nitro-2-pyridinol, and 5-nitro-1H-pyridin-2-one .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-nitropyridine involves several steps. Initially, keto and enol tautomeric forms were proposed owing to proton transfer from the hydroxyl group to the pyridine nitrogen atom . Quantum mechanical calculations based on density functional theory (DFT) were carried out using 6-31G (d) and 6-311++G (d,p) basis sets favoring keto -NPO, 5-nitro-2-pyridone, tautomer by 0.857–1.345 kcal/mol with minor enol -HNP in the gas phase .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitropyridine can be represented by the InChI string: InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8) . The Canonical SMILES representation is: C1=CC(=O)NC=C1N+[O-] .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxy-5-nitropyridine are complex. The nitro and hydroxyl barriers to internal rotations were predicted via a relaxed potential energy surface scan using B3LYP/6-311++G (d,p) calculations . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-nitropyridine include a molecular weight of 140.10 g/mol . The compound has a computed XLogP3-AA value of -0.2 , which is a measure of its lipophilicity.

Future Directions

The future directions in the study of 2-Hydroxy-5-nitropyridine could involve further exploration of its tautomeric forms and their implications in various chemical reactions . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.

Mechanism of Action

Target of Action

5-Hydroxy-2-nitropyridine, also known as 6-nitropyridin-3-ol, is a chemical compound with the empirical formula C5H4N2O3 It is primarily used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis or modification of active pharmaceutical ingredients.

properties

IUPAC Name

6-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFLBSBHQDJFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376515
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-nitropyridine

CAS RN

15206-26-5
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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